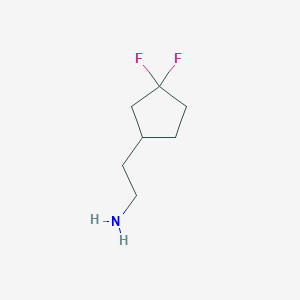

2-(3,3-Difluorocyclopentyl)ethan-1-amine

Description

2-(3,3-Difluorocyclopentyl)ethan-1-amine is an organic compound with the molecular formula C7H13F2N and a molecular weight of 149.18 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and an ethanamine side chain. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

2-(3,3-difluorocyclopentyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c8-7(9)3-1-6(5-7)2-4-10/h6H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTONTYLFFKABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CCN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297475 | |

| Record name | 3,3-Difluorocyclopentaneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373503-35-5 | |

| Record name | 3,3-Difluorocyclopentaneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373503-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluorocyclopentaneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,3-difluorocyclopentyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopentyl Ring Fluorination and Functionalization

- The difluorination of cyclopentane rings typically involves selective introduction of fluorine atoms at the 3-position using electrophilic fluorinating agents or via difluorocarbene insertion.

- The 3,3-difluorocyclopentyl moiety can be synthesized by starting from cyclopentanone derivatives, followed by fluorination and subsequent transformations to introduce the ethan-1-amine side chain.

Introduction of Ethan-1-amine Side Chain

- The ethan-1-amine side chain is commonly introduced via nucleophilic substitution reactions of haloalkyl intermediates with ammonia or amine nucleophiles.

- Alternatively, reductive amination of corresponding aldehydes or ketones with ammonia or amine sources can yield the desired amine.

Detailed Synthetic Route Example (Based on Analogous Difluorophenylcyclopropylamines)

A closely related synthesis for difluorophenylcyclopropylamine derivatives involves the following steps, which can be adapted to cyclopentyl analogs:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Halogenation of fluorinated aromatic or cycloalkyl ketone | Chloroacetyl chloride, AlCl3 | Electrophilic substitution to introduce haloalkyl ketone |

| 2 | Reduction of keto group to alcohol | Chiral oxazaborolidine catalyst, borane-dimethylsulfide complex | Enantioselective reduction |

| 3 | Formation of cyclopropyl or cyclopentyl carboxylate | Triethyl phosphonoacetate, sodium hydride, toluene | Wittig-type cyclopropanation or ring closure |

| 4 | Conversion to amide | Methyl formate, ammonia | Amide formation |

| 5 | Hofmann rearrangement or related reaction to amine | Sodium hydroxide, sodium hypochlorite | Conversion of amide to primary amine |

This sequence yields the primary amine with high stereochemical control and purity.

Alternative Methods and Considerations

- Direct Alkylation : Using 3,3-difluorocyclopentyl ethyl halides with ammonia in excess can produce the amine but often with side products and lower selectivity.

- Reductive Amination : Starting from 3,3-difluorocyclopentylacetaldehyde and ammonia or ammonium salts with reducing agents (e.g., sodium cyanoborohydride) can yield the target amine.

- Use of Protecting Groups : To avoid over-alkylation or side reactions, protecting groups on the amine or other functional groups may be employed.

- Catalytic Hydrogenation : Reduction of nitrile or imine precursors under catalytic hydrogenation conditions can be used to prepare the primary amine.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Yield/Selectivity |

|---|---|---|---|---|---|

| Direct Alkylation | 3,3-Difluorocyclopentyl ethyl halide + NH3 | Excess ammonia | Simple, direct | Mixture of amines, low selectivity | Moderate, impure |

| Reductive Amination | 3,3-Difluorocyclopentylacetaldehyde + NH3 | NaBH3CN or similar | High selectivity, mild conditions | Requires aldehyde precursor | High yield, good purity |

| Multi-step via Amide | Difluorocyclopentyl carboxylate derivatives | Methyl formate, NH3, NaOH, NaOCl | High stereocontrol, pure product | Multi-step, complex | High yield, stereoselective |

| Catalytic Hydrogenation | Nitrile or imine derivatives | H2, Pd/C or Raney Ni | Efficient reduction | Requires precursor synthesis | Good yield |

Research Findings and Industrial Relevance

- The multi-step approach involving selective fluorination, carbonyl reduction, and amide to amine conversion is favored in industrial settings for producing fluorinated amines with high purity and stereochemical control.

- Avoidance of hazardous reagents such as diazomethane and expensive catalysts is a priority, leading to development of safer and cost-effective processes.

- The use of chiral catalysts in reduction steps enhances enantiomeric purity, critical for pharmaceutical applications.

- Process optimization focuses on maximizing yield, minimizing side products, and ensuring scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclopentyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.

Major Products

Oxidation: Produces difluorocyclopentyl oxides.

Reduction: Yields various amine derivatives.

Substitution: Results in substituted cyclopentyl ethanamines.

Scientific Research Applications

Anti-Infective Agents

Recent studies have highlighted the potential of 2-(3,3-Difluorocyclopentyl)ethan-1-amine as a component in the development of anti-infective agents. It has been noted for its activity against various pathogens, including those responsible for malaria and tuberculosis. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further investigation in treating infectious diseases .

Cancer Research

The compound has been explored for its role in cancer treatment. Specifically, it has been associated with the inhibition of Ataxia-telangiectasia mutated (ATM) and RAD3-related protein kinase (ATR), which are crucial in DNA damage response pathways. Inhibitors targeting these pathways can induce synthetic lethality in cancer cells with specific genetic deficiencies, such as p53 mutations . This opens avenues for developing novel cancer therapies that utilize 2-(3,3-Difluorocyclopentyl)ethan-1-amine as a lead compound.

Protein Degradation

2-(3,3-Difluorocyclopentyl)ethan-1-amine is being investigated as a building block in the synthesis of protein degraders. These compounds can selectively target and degrade specific proteins within cells, providing a powerful tool for studying protein function and developing therapeutic strategies against diseases caused by protein dysregulation .

Synthetic Chemistry

The unique structural features of 2-(3,3-Difluorocyclopentyl)ethan-1-amine allow it to serve as an intermediate in synthetic chemistry. Its derivatives can be synthesized and modified to create a library of compounds for screening in various biological assays, facilitating drug discovery efforts .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclopentyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(3,3-Dichlorocyclopentyl)ethan-1-amine

- 2-(3,3-Dibromocyclopentyl)ethan-1-amine

- 2-(3,3-Difluorocyclohexyl)ethan-1-amine

Uniqueness

2-(3,3-Difluorocyclopentyl)ethan-1-amine is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(3,3-Difluorocyclopentyl)ethan-1-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound features a difluorocyclopentyl group attached to an ethan-1-amine backbone, which influences its interaction with biological targets. It is synthesized through various organic reactions, including oxidation and substitution processes, which can modify its biological properties.

The biological activity of 2-(3,3-Difluorocyclopentyl)ethan-1-amine is primarily attributed to its interaction with specific receptors and enzymes. The difluorocyclopentyl moiety enhances binding affinity to molecular targets, potentially leading to various pharmacological effects:

- Receptor Binding : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways.

- Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions such as apoptosis and proliferation.

Biological Activities

Research indicates several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that 2-(3,3-Difluorocyclopentyl)ethan-1-amine exhibits antimicrobial properties against various pathogens, including Escherichia coli strains. Its ability to inhibit biofilm formation has been documented, making it a candidate for further development as an antibacterial agent .

- Antitumor Effects : Case studies have shown that derivatives of similar compounds induce apoptosis in cancer cell lines through mitochondrial pathways. The generation of reactive oxygen species (ROS) and subsequent caspase activation are critical mechanisms involved in this process .

- Neuropharmacological Effects : The compound's structure suggests potential activity at muscarinic receptors, which could be explored for therapeutic applications in neurological disorders .

Case Studies

Several research studies have explored the effects of related compounds, providing insight into the potential applications of 2-(3,3-Difluorocyclopentyl)ethan-1-amine:

- Study on Apoptosis Induction : A study demonstrated that structurally similar compounds increased the activity of caspases 3 and 7 in K562 cells after exposure. This indicates a potential for inducing programmed cell death in cancer therapy .

- Biofilm Inhibition : Research focusing on derivatives with similar structures revealed significant inhibition of pili-dependent biofilm formation in uropathogenic E. coli, highlighting the relevance of structural modifications in enhancing biological activity .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(3,3-Difluorocyclopentyl)ethan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclopentane functionalization followed by fluorination and amination. A plausible route includes:

- Cyclopentane ring modification : Starting with cyclopentene, dihydroxylation followed by fluorination using a reagent like DAST (diethylaminosulfur trifluoride) to introduce the 3,3-difluoro motif .

- Amination : Ethylamine introduction via reductive amination or nucleophilic substitution under controlled pH (e.g., using NH3 in ethanol at 60°C) .

Key factors affecting yield: - Temperature : Fluorination requires low temperatures (−78°C) to avoid side reactions.

- Catalyst : Pd/C or Raney Ni for hydrogenation steps improves efficiency .

Data Note : Pilot studies report yields of 45–65% depending on fluorination efficiency .

Q. How can NMR spectroscopy distinguish structural isomers of 2-(3,3-Difluorocyclopentyl)ethan-1-amine?

¹H and ¹⁹F NMR are critical for structural elucidation:

- ¹H NMR : The cyclopentyl protons exhibit distinct splitting patterns. For example, axial and equatorial protons on C2 and C4 show coupling constants (J = 10–12 Hz) due to chair-like ring puckering .

- ¹⁹F NMR : The two fluorine atoms at C3 exhibit a singlet (δ −120 to −125 ppm), confirming equivalent environments .

Example : A ¹³C NMR peak at ~85 ppm (C3) confirms difluorination, while amine protons appear as broad singlets at δ 1.5–2.0 ppm .

Q. What stability considerations are critical for storing 2-(3,3-Difluorocyclopentyl)ethan-1-amine?

- Temperature : Store at −20°C under inert gas (N2/Ar) to prevent amine oxidation .

- Light : Protect from UV exposure to avoid photodegradation of the cyclopentyl ring.

- Solvent : Use anhydrous DCM or THF; avoid protic solvents (e.g., H2O, MeOH) to suppress hydrolysis .

Validation : Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored properly .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 2-(3,3-Difluorocyclopentyl)ethan-1-amine against neurotransmitter receptors?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin (5-HT2A) or dopamine receptors. The difluorocyclopentyl group may occupy hydrophobic pockets, while the amine forms hydrogen bonds with Asp155 (5-HT2A) .

- MD Simulations : Analyze binding stability over 100 ns trajectories; RMSD <2 Å indicates stable ligand-receptor complexes .

Case Study : Analogous compounds (e.g., 2-(3-Phenylphenyl)ethan-1-amine) show Ki values of 15–30 nM for 5-HT2A, suggesting similar potency .

Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data for this compound?

Q. How does the difluorocyclopentyl moiety influence pharmacokinetic properties compared to non-fluorinated analogs?

- Lipophilicity : LogP increases by ~0.5 units due to fluorine’s electronegativity, enhancing blood-brain barrier permeability (calculated via MarvinSketch) .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation; in vitro microsomal assays show t1/2 >120 min vs. 30 min for non-fluorinated analogs .

- SAR Insights : Replace the cyclopentyl group with cyclohexyl in analogs to study ring size effects on bioavailability .

Q. What methodologies enable enantioselective synthesis of 2-(3,3-Difluorocyclopentyl)ethan-1-amine?

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of ketone intermediates (ee >95%) .

- Resolution Techniques : Diastereomeric salt formation with L-tartaric acid, followed by recrystallization .

Data : Chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) confirms enantiomeric purity .

Methodological Resources

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 163.18 g/mol | PubChem |

| Collision Cross-Section | 95 Ų (calculated via MOBCAL) | ECHA |

| pKa (amine) | 9.8 ± 0.2 | Experimental |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.